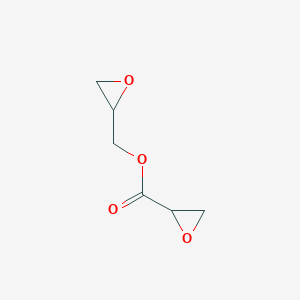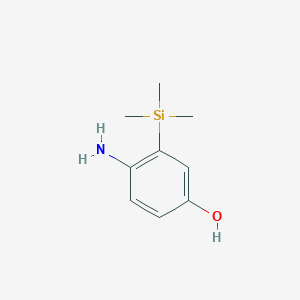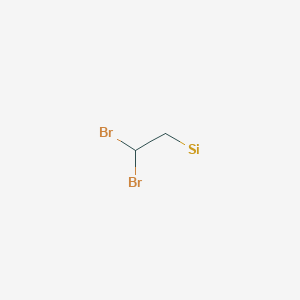
beta-Dibromoethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-Dibromoethylsilane: is an organosilicon compound characterized by the presence of two bromine atoms attached to an ethyl group, which is further bonded to a silicon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Beta-Dibromoethylsilane can be synthesized through several methods. One common approach involves the reaction of ethylsilane with bromine under controlled conditions. The reaction typically proceeds as follows: [ \text{C}_2\text{H}_5\text{SiH}_3 + \text{Br}_2 \rightarrow \text{C}_2\text{H}_4\text{SiBr}_2 + \text{HBr} ]
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination reactions. The process requires precise control of temperature and reaction time to ensure high yields and purity of the final product. Additionally, the use of catalysts and advanced purification techniques may be employed to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Beta-Dibromoethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as hydroxyl or amino groups, to form different derivatives.
Reduction Reactions: The compound can be reduced to form ethylsilane derivatives.
Oxidation Reactions: Oxidation can lead to the formation of silanol or siloxane compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or ammonia (NH3) under mild conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Major Products Formed:
Substitution Reactions: Formation of ethylsilane derivatives with different functional groups.
Reduction Reactions: Formation of ethylsilane.
Oxidation Reactions: Formation of silanol or siloxane compounds.
Applications De Recherche Scientifique
Beta-Dibromoethylsilane has several applications in scientific research:
Organic Synthesis: It is used as a precursor for the synthesis of various organosilicon compounds.
Materials Science: The compound is utilized in the development of silicon-based materials with unique properties.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a building block for biologically active molecules.
Industry: It is employed in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of beta-Dibromoethylsilane involves its reactivity with various nucleophiles and electrophiles. The presence of bromine atoms makes it highly reactive, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparaison Avec Des Composés Similaires
Bromotrimethylsilane: Another brominated organosilicon compound with similar reactivity.
Ethylsilane: Lacks the bromine atoms but shares the ethylsilane backbone.
Dibromomethane: Contains two bromine atoms but is bonded to a carbon atom instead of silicon.
Uniqueness: Beta-Dibromoethylsilane is unique due to the presence of both bromine atoms and a silicon atom in its structure. This combination imparts distinct chemical properties, making it a valuable compound for various applications in organic synthesis and materials science.
Propriétés
Formule moléculaire |
C2H3Br2Si |
|---|---|
Poids moléculaire |
214.94 g/mol |
InChI |
InChI=1S/C2H3Br2Si/c3-2(4)1-5/h2H,1H2 |
Clé InChI |
WRAXCYIIRXWQCF-UHFFFAOYSA-N |
SMILES canonique |
C(C(Br)Br)[Si] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


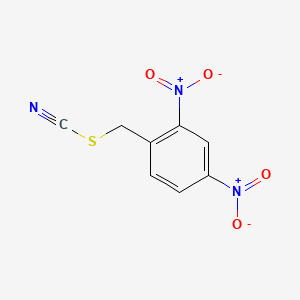
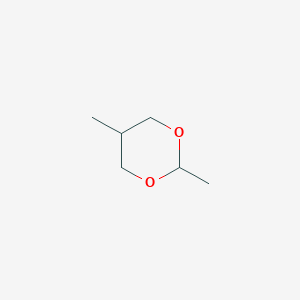
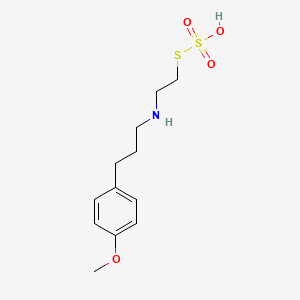
![Methyl 3-{2-[(4-chlorobenzyl)amino]-2-oxoethoxy}naphthalene-2-carboxylate](/img/structure/B14706953.png)
![[1,2,5]Selenadiazolo[3,4-b]pyridine](/img/structure/B14706955.png)
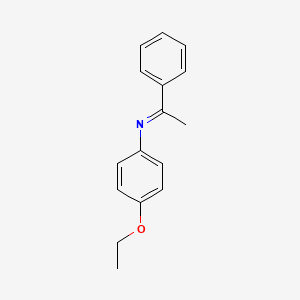

![Oxo{tris[(trimethylsilyl)methyl]}-lambda~5~-phosphane](/img/structure/B14706973.png)
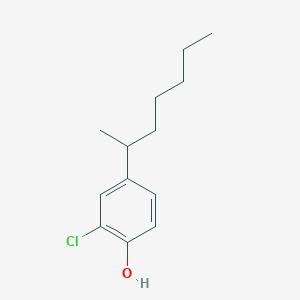
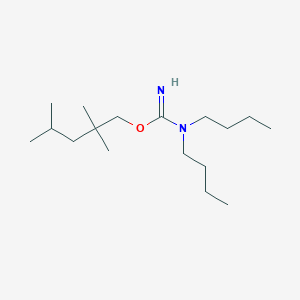
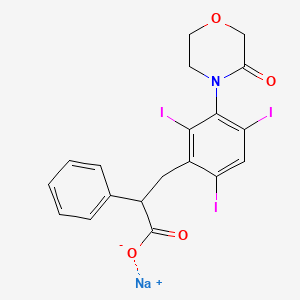
![6-Ethyl-3-methyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B14706993.png)
